molecular formula C17H22BrClN2O3S B4610486 4-{2-[(3-bromo-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

4-{2-[(3-bromo-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

Cat. No.: B4610486
M. Wt: 449.8 g/mol
InChI Key: XFPWDPIGDNJCIF-UHFFFAOYSA-N
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Description

4-{2-[(3-bromo-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C17H22BrClN2O3S and its molecular weight is 449.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.02230 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The compound , although not directly studied, shares structural similarities with benzenesulfonamide derivatives which have been extensively researched for their applications in photodynamic therapy (PDT). For instance, novel zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown high singlet oxygen quantum yields, making them potential candidates for PDT in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020). Additionally, similar studies have highlighted the photophysical and photochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, emphasizing their suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Schiff Base Applications

The synthesis of Schiff bases from benzenesulfonamide derivatives and their potential applications in various fields, including medicinal chemistry and materials science, have been reported. These compounds have been characterized by various spectroscopic methods and investigated for their structural, photophysical, and aggregation properties. Some of these compounds exhibit potential as photosensitizers in PDT, offering an alternative therapy in cancer treatment due to their favorable solubility, fluorescence, singlet oxygen production, and photostability characteristics (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Antifungal Activities

Benzenesulfonamide derivatives have also been explored for their antimicrobial and antifungal activities. New series of compounds incorporating benzenesulfonamide have shown potent activity against various microbial strains, suggesting their utility in developing new antimicrobial agents. The structure-activity relationship (SAR) trends observed in these studies provide insights into designing more effective antimicrobial compounds (Gupta & Halve, 2015).

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrase enzymes by sulfonamide derivatives, including benzenesulfonamides, has been a subject of extensive research due to its implications in treating conditions like glaucoma, epilepsy, and cancer. Compounds synthesized from benzenesulfonamides have demonstrated strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in developing new therapeutic agents (Gul et al., 2016).

Properties

IUPAC Name

4-[2-[(3-bromo-4-ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3S.ClH/c1-2-23-17-8-5-14(11-16(17)18)12-20-10-9-13-3-6-15(7-4-13)24(19,21)22;/h3-8,11,20H,2,9-10,12H2,1H3,(H2,19,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPWDPIGDNJCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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